molecular formula C12H23NO B8674445 2,6-Diethyl-2,3,6-trimethylpiperidin-4-one CAS No. 61682-93-7

2,6-Diethyl-2,3,6-trimethylpiperidin-4-one

Cat. No. B8674445
M. Wt: 197.32 g/mol
InChI Key: TUOLXKNMFCOMGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04075165

Procedure details

To an ice-cooled mixture of 39.2 g of 2,4,6-triethyl-2,6-dimethyl-1,2,5,6-tetrahydropyrimidine and 18.0 g of methyl ethyl ketone were added 14.7 g of powdered calcium chloride dihydrate, followed by 3 ml of water. The resulting mixture was heated at 60° C, with stirring, for 15 hours, made alkaline by the addition of a 35% aqueous solution of sodium hydroxide and extracted with diethyl ether. The etheral solution was then dried over potassium carbonate and the diethyl ether was evaporated off. The residue was distilled under reduced pressure, giving 32.4 g of the title compound. Boiling point 91° - 93° C/2.0 mmHg.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
39.2 g
Type
reactant
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
14.7 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1([CH3:14])N=[C:7]([CH2:9][CH3:10])[CH2:6][C:5]([CH2:12][CH3:13])([CH3:11])[NH:4]1)[CH3:2].C(C(C)=[O:18])C.O.O.[Cl-].[Ca+2].[Cl-].[OH-].[Na+]>O>[CH2:1]([C:3]1([CH3:14])[CH:9]([CH3:10])[C:7](=[O:18])[CH2:6][C:5]([CH2:12][CH3:13])([CH3:11])[NH:4]1)[CH3:2] |f:2.3.4.5.6,7.8|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
39.2 g
Type
reactant
Smiles
C(C)C1(NC(CC(=N1)CC)(C)CC)C
Name
Quantity
18 g
Type
reactant
Smiles
C(C)C(=O)C
Step Three
Name
Quantity
14.7 g
Type
reactant
Smiles
O.O.[Cl-].[Ca+2].[Cl-]
Step Four
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
3 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring, for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The etheral solution was then dried over potassium carbonate
CUSTOM
Type
CUSTOM
Details
the diethyl ether was evaporated off
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C)C1(NC(CC(C1C)=O)(C)CC)C
Measurements
Type Value Analysis
AMOUNT: MASS 32.4 g
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.